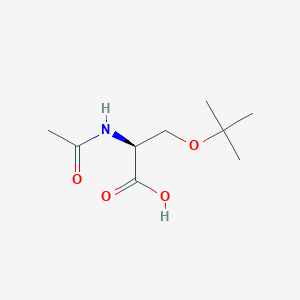

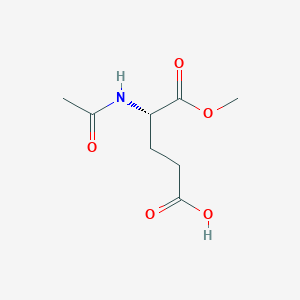

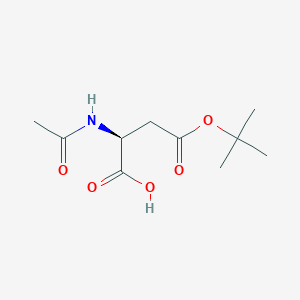

(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid

Übersicht

Beschreibung

“(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid” is a complex organic compound. It is a derivative of amino acids that are protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly in peptide synthesis .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared as room-temperature ionic liquids and used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N′-diethylene- N′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .Molecular Structure Analysis

The molecular structure of “(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid” is likely to be complex due to the presence of the Boc group and multiple reactive groups. The Boc group is typically used as the N α-amino protecting group in peptide synthesis .Chemical Reactions Analysis

The chemical reactions involving “(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid” are likely to be complex due to the presence of multiple reactive groups. The Boc group can be removed using moderately strong acids, allowing for certain subsequent transformations . The compound may also participate in reactions involving tert-butyl hydroperoxide .Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis

Ac-Asp(OtBu)-OH is used in the Fmoc/tBu solid-phase peptide synthesis . This method is the preferred choice for synthesizing peptides in both research and industrial settings . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Apoptotic Research

In the field of apoptotic research, Ac-Asp(OtBu)-OH is used as a substrate in the study of various caspases . Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis), necrosis, and inflammation .

Protease Enzyme Studies

Ac-Asp(OtBu)-OH can be used in the study of aspartic proteases . Aspartic proteases are a type of protease enzymes that use an activated water molecule bound to one or more aspartate residues for catalysis of their peptide substrates .

Drug Development

Due to its role in peptide synthesis and apoptotic research, Ac-Asp(OtBu)-OH can be used in drug development. Peptides are gaining considerable attention as potential drugs , and understanding the role of caspases in cell death can lead to the development of new therapeutic strategies .

Environmental Impact Studies

The use of Ac-Asp(OtBu)-OH in Fmoc/tBu solid-phase peptide synthesis has environmental implications . Studies are being conducted to use greener solvents in solid-phase peptide synthesis (SPPS), reducing the impact on the environment and human health .

Industrial Manufacturing

In industrial settings, Ac-Asp(OtBu)-OH is used in the large-scale synthesis of peptides . The Fmoc/tBu solid-phase synthesis method allows for the use of an excess of reagents to achieve quantitative yields, making it suitable for industrial applications .

Wirkmechanismus

Target of Action

Ac-Asp(OtBu)-OH, also known as Acetyl-L-aspartic acid beta-t-butyl ester or (S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that it helps to form. These peptide chains can have various roles depending on their structure and the cells in which they are present.

Mode of Action

The compound works by acting as a protecting group for the aspartic acid residue during peptide synthesis . This prevents unwanted side reactions from occurring during the synthesis process, ensuring that the peptide chain forms correctly. Once the peptide synthesis is complete, the protecting group can be removed to reveal the aspartic acid residue.

Biochemical Pathways

The biochemical pathways affected by Ac-Asp(OtBu)-OH are those involved in peptide synthesis . By acting as a protecting group, the compound ensures that the peptide chains form correctly without unwanted side reactions. This can affect downstream effects such as the function of the peptide within the cell.

Pharmacokinetics

The pharmacokinetics of Ac-Asp(OtBu)-OH are largely dependent on the context in which it is used. As a compound used in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be primarily determined by the conditions of the synthesis process .

Result of Action

The result of the action of Ac-Asp(OtBu)-OH is the successful synthesis of peptide chains with the correct structure . This can have various molecular and cellular effects depending on the specific peptide being synthesized and its role within the cell.

Action Environment

The action of Ac-Asp(OtBu)-OH can be influenced by various environmental factors. For example, the conditions of the peptide synthesis process, such as temperature and pH, can affect the efficacy of the compound as a protecting group . Additionally, the stability of the compound can be affected by factors such as exposure to light or heat.

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNPTCBHHPHSEA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

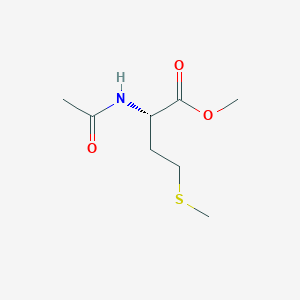

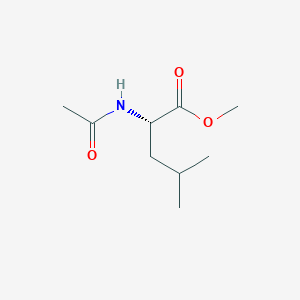

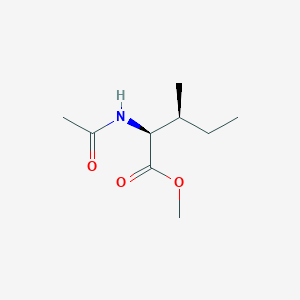

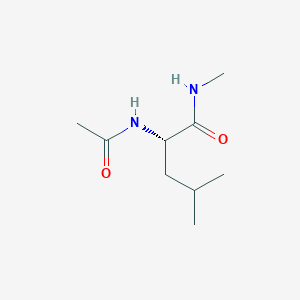

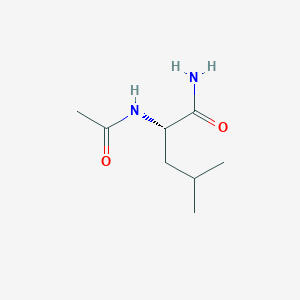

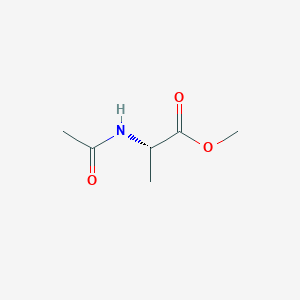

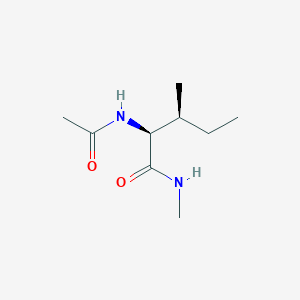

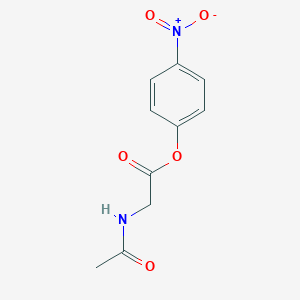

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.